![molecular formula C21H20N2O7 B5035548 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5035548.png)
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
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Overview
Description
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that belongs to the class of isoindolinecarboxylates. It is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. The compound is synthesized using a specific method that involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine, followed by the addition of maleic anhydride.
Mechanism of Action
The mechanism of action of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. The compound is also thought to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are varied and depend on the specific application. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. The compound has been used in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments include its ability to inhibit enzyme activity and interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action and biochemical and physiological effects of various compounds. However, the compound has some limitations. It is not suitable for use in vivo, as it has not been shown to be safe for use in humans. It is also not suitable for use in certain types of assays, as it may interfere with the results.
Future Directions
There are many future directions for research involving 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new drugs that target specific enzymes or receptors in the body. Another area of research is the study of the compound's anti-tumor and anti-inflammatory effects, which may lead to the development of new cancer treatments. Additionally, the compound may be used in the development of new assays for enzyme activity, which could lead to advances in the field of enzymology.
Synthesis Methods
The synthesis of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic anhydride to form the final compound. The reaction is carried out under reflux conditions, and the product is purified using recrystallization.
Scientific Research Applications
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the development of new drugs and in the study of drug-receptor interactions. The compound is also used in the study of enzyme activity and in the development of new assays for enzyme activity.
properties
IUPAC Name |
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-2-3-10-29-11-12-30-21(26)14-4-9-17-18(13-14)20(25)22(19(17)24)15-5-7-16(8-6-15)23(27)28/h4-9,13H,2-3,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAXRZYHZLSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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